![molecular formula C14H11N3O2S B2359020 N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide CAS No. 101385-21-1](/img/structure/B2359020.png)

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

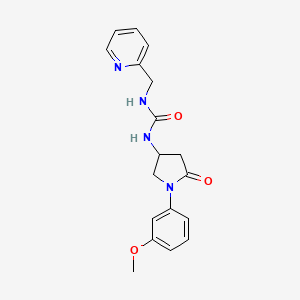

“N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide” is a chemical compound with the molecular formula C14H11N3O2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which includes “N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide”, has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the design of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .Molecular Structure Analysis

The molecular structure of “N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide” is characterized by its molecular formula C14H11N3O2S. More detailed structural analysis would require specific experimental techniques such as gas electron diffraction or quantum chemical methods .Physical And Chemical Properties Analysis

“N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide” has a molecular weight of 285.32. Detailed physical and chemical properties such as solubility, melting point, etc., are not available from the search results .Wissenschaftliche Forschungsanwendungen

Crystallography

This compound has been studied in the field of crystallography . The structure parameters of this compound have been determined using powder diffraction, and the diffraction radiation type used was MoKα . This research contributes to our understanding of the compound’s crystal structure, which is crucial for its applications in various fields.

Synthesis of Aryl and Alkyl Sulfonyl Hydrazones

The compound has been used in the environmentally safe condition for the synthesis of aryl and alkyl sulfonyl hydrazones via one-pot reaction . This method provides a more sustainable and efficient approach to synthesizing these important chemical structures.

Cyanoacetylation of Amines

“N’-[(1E)-(4-cyanophenyl)methylidene]benzenesulfonohydrazide” is considered one of the most important precursors for heterocyclic synthesis . It is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biological Activities

The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Microwave Irradiation Technique

The title compound has been synthesized by microwave irradiation technique . The characterization by IR and mass spectroscopy confirms the structure of the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWANZNVPCBFZLT-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)

![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)

![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)

![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)

![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)

![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)

![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/no-structure.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)